NeuAc(a2-6)Gal(b1-4)Glc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-6)Gal(b1-4)Glc typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form glycosidic bonds. For instance, sialyltransferases can be used to attach N-acetylneuraminic acid to galactose, followed by the addition of glucose using galactosyltransferases .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the necessary enzymes for the synthesis of this trisaccharide. The fermentation process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NeuAc(a2-6)Gal(b1-4)Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar moieties can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogenating reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
NeuAc(a2-6)Gal(b1-4)Glc has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell interactions, signaling, and pathogen recognition. It is also used to study the structure and function of glycoproteins and glycolipids.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit the binding of the virus to host cells.
Industry: It is used in the production of biopharmaceuticals and as a component in various diagnostic assays
Mechanism of Action
NeuAc(a2-6)Gal(b1-4)Glc exerts its effects by binding to specific receptors on the surface of cells. For example, it can bind to selectins, which are adhesion molecules involved in cell-cell interactions and signaling. This binding can mediate cell adhesion and communication. In the case of influenza, this compound can inhibit the binding of the virus to host cells by blocking the interaction between the viral hemagglutinin and the sialic acid receptor .
Comparison with Similar Compounds
NeuAc(a2-6)Gal(b1-4)Glc is similar to other sialylated oligosaccharides, such as:
NeuAc(a2-3)Gal(b1-4)Glc: This compound has a different linkage between N-acetylneuraminic acid and galactose, which can result in different biological activities.
NeuAc(a2-6)Gal(b1-4)GlcNAc: This compound has an additional N-acetylglucosamine moiety, which can affect its binding properties and biological functions.
Neu5Gc(a2-6)Gal(b1-4)Glc: This compound has a different sialic acid moiety (N-glycolylneuraminic acid) instead of N-acetylneuraminic acid, which can result in different immunogenic properties.
This compound is unique in its specific linkage and composition, which gives it distinct biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C23H39NO19 |
---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+/m0/s1 |
InChI Key |
TYALNJQZQRNQNQ-PVURBZDVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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